molecular formula C11H12N2O2S B11494263 1-[(Phenylsulfanyl)acetyl]imidazolidin-2-one

1-[(Phenylsulfanyl)acetyl]imidazolidin-2-one

Cat. No.: B11494263
M. Wt: 236.29 g/mol
InChI Key: JJGUOXNWAHEQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Phenylsulfanyl)acetyl]tetrahydro-2H-imidazol-2-one is a heterocyclic compound that features an imidazole ring fused with a phenylsulfanyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its stability and versatility, making it a valuable scaffold in drug design and synthesis.

Preparation Methods

The synthesis of 1-[2-(phenylsulfanyl)acetyl]tetrahydro-2H-imidazol-2-one typically involves the reaction of a phenylsulfanyl acetyl chloride with tetrahydro-2H-imidazol-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(Phenylsulfanyl)acetyl]tetrahydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives.

Scientific Research Applications

1-[2-(Phenylsulfanyl)acetyl]tetrahydro-2H-imidazol-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(phenylsulfanyl)acetyl]tetrahydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[2-(Phenylsulfanyl)acetyl]tetrahydro-2H-imidazol-2-one can be compared with other similar compounds, such as:

    1-[2-(Phenylsulfanyl)acetyl]tetrahydro-3H-pyrazol-3-one: This compound features a pyrazole ring instead of an imidazole ring, which may result in different chemical reactivity and biological activity.

    1-[2-(Phenylsulfanyl)acetyl]tetrahydro-2H-thiazol-2-one: The thiazole ring in this compound introduces sulfur into the heterocyclic core, potentially altering its electronic properties and reactivity.

The uniqueness of 1-[2-(phenylsulfanyl)acetyl]tetrahydro-2H-imidazol-2-one lies in its imidazole ring, which provides a balance of stability and reactivity, making it a versatile scaffold for various applications.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

1-(2-phenylsulfanylacetyl)imidazolidin-2-one

InChI

InChI=1S/C11H12N2O2S/c14-10(13-7-6-12-11(13)15)8-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)

InChI Key

JJGUOXNWAHEQJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)CSC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.